

Introduction: The Strategic Value of Substituted Cyclobutanes in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromocyclobutane-1-carboxylic acid

Cat. No.: B3419184

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In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional control over pharmacophoric elements is paramount. Among these, the cyclobutane ring has emerged as a particularly valuable motif. Its rigid, non-planar structure serves as a conformationally restricted scaffold, enabling chemists to project substituents into well-defined vectors in space. This property is instrumental in optimizing ligand-receptor interactions and exploring structure-activity relationships (SAR) with high fidelity.

This guide provides a comprehensive technical overview of **3-Bromocyclobutane-1-carboxylic acid**, a versatile building block that combines the structural rigidity of the cyclobutane core with two key functional handles: a carboxylic acid and a bromine atom. The carboxylic acid group is a common feature in numerous bioactive molecules, often crucial for target binding, while the bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions. This unique combination makes it a strategic asset for chemists aiming to develop novel therapeutics.

Section 1: Core Chemical and Physical Properties

A foundational understanding of a compound's properties is critical for its effective use in synthesis and research. The key identifiers and physical characteristics of **3-Bromocyclobutane-1-carboxylic acid** are summarized below. As a research chemical, it is typically available as a mixture of cis and trans diastereomers.^[1]

Property	Value	Source(s)
CAS Number	1378752-12-5	PubChem[2], Pharmaffiliates[1]
Molecular Formula	C ₅ H ₇ BrO ₂	PubChem[2]
Molecular Weight	179.01 g/mol	PubChem[2], Anax Laboratories[3]
IUPAC Name	3-bromocyclobutane-1-carboxylic acid	PubChem[2]
Synonyms	3-Bromocyclobutanecarboxylic acid, trans-3-bromocyclobutanecarboxylic acid, cis-3-bromocyclobutanecarboxylic acid	PubChem[2], Moldb[4]
Purity	Typically ≥95%	AKSci[5], Anax Laboratories[3]
Storage	Store long-term in a cool, dry place. Sealed in dry, room temperature.	AKSci[5], BLD Pharm[6]

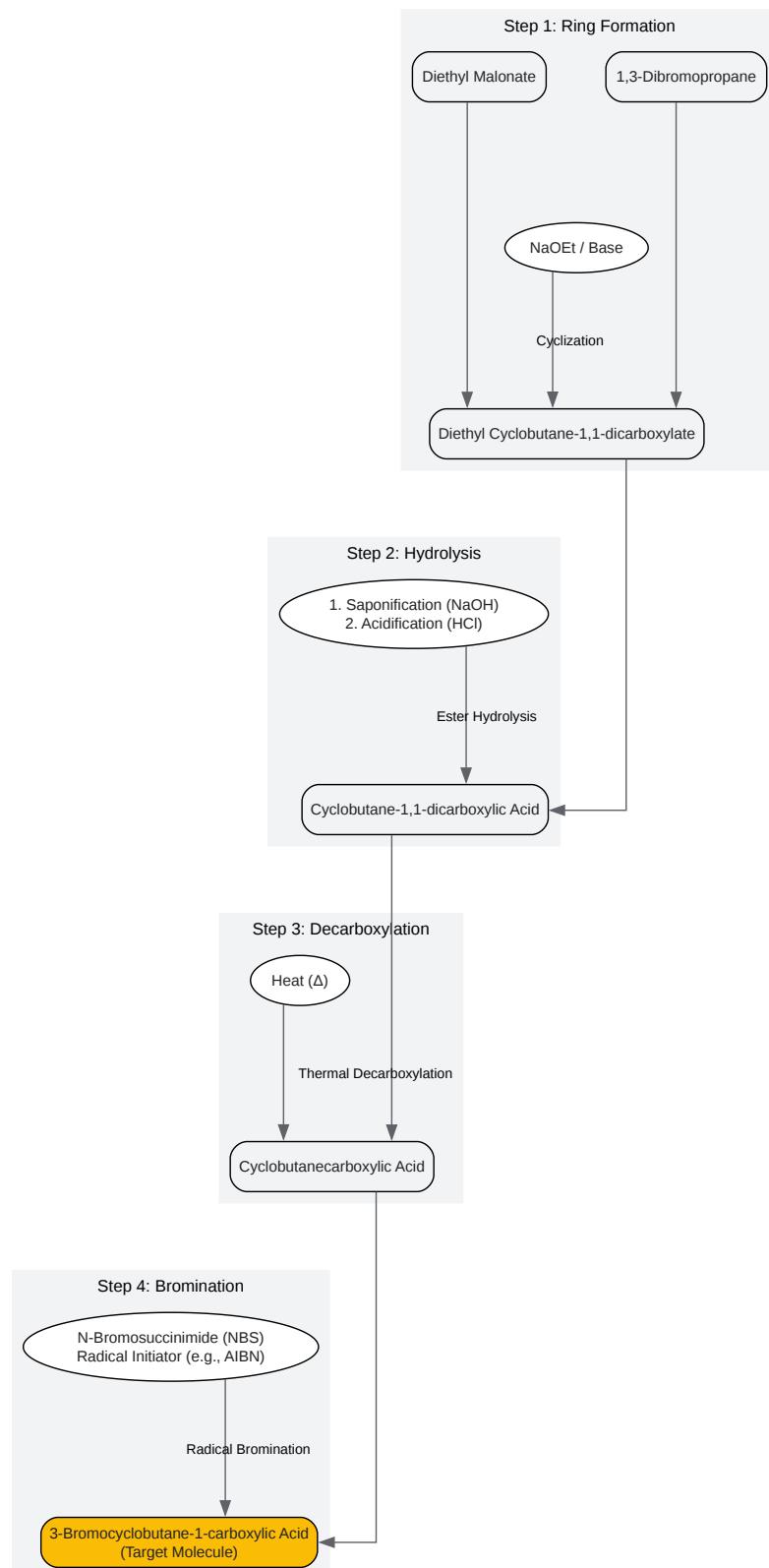
Section 2: Synthetic Pathways and Mechanistic Rationale

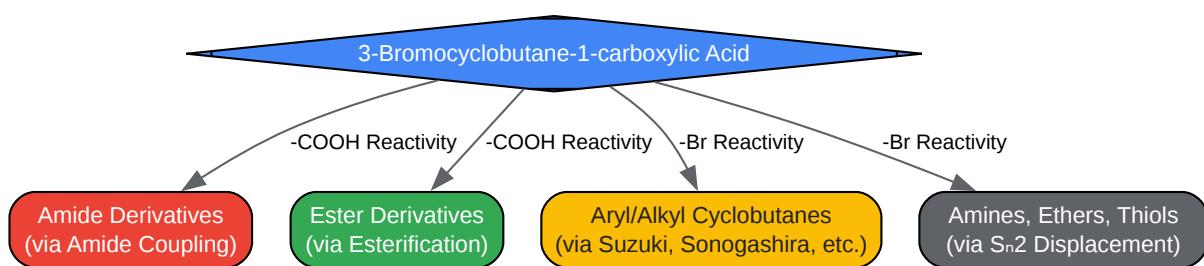
While specific, peer-reviewed synthetic procedures for CAS number 1378752-12-5 are not extensively detailed in the public domain, a logical and scalable synthesis can be devised from common starting materials based on established cyclobutane chemistry.[7][8] A plausible retrosynthetic analysis points towards a pathway starting from the cyclization of a malonic ester derivative, followed by functional group manipulation.

Proposed Synthetic Workflow

The synthesis hinges on the construction of the cyclobutane ring, a classic challenge in organic chemistry. A robust method involves the dialkylation of a malonate ester with a 1,3-

dihalopropane equivalent, followed by hydrolysis and decarboxylation. Subsequent functionalization would yield the target compound.



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- To cite this document: BenchChem. [Introduction: The Strategic Value of Substituted Cyclobutanes in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3419184#3-bromocyclobutane-1-carboxylic-acid-cas-number-1378752-12-5>]

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